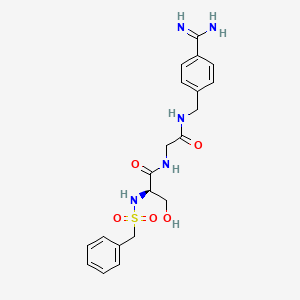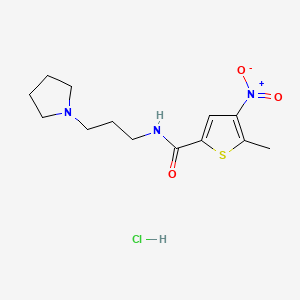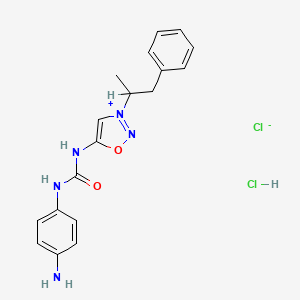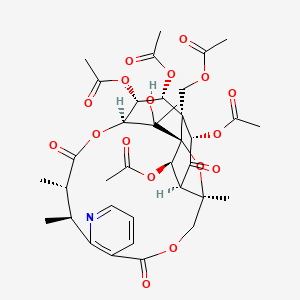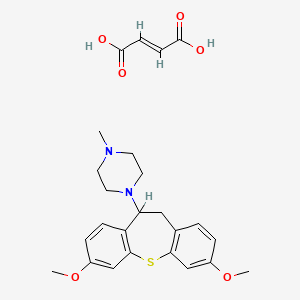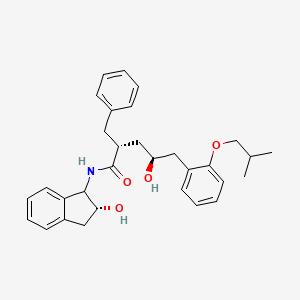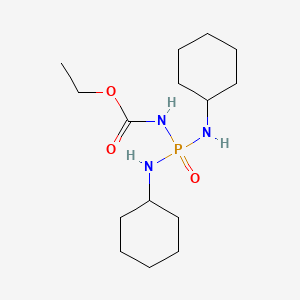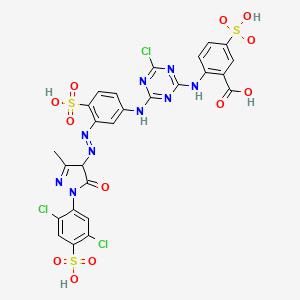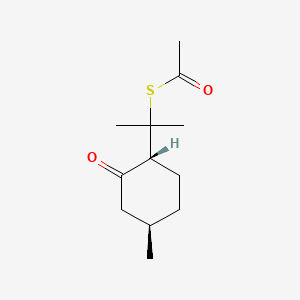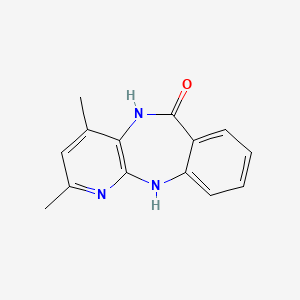
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its potential applications in medicinal chemistry, particularly as a ligand for muscarinic receptors. It has been studied for its selective binding affinities and antagonistic activities towards specific receptor subtypes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-N-(2-chloropyridyl-3-yl)benzamide.
Reaction Conditions: In a 1000 ml reaction flask, 600 ml of butanol, 100 g of 2-amino-N-(2-chloropyridyl-3-yl)benzamide, and 2 ml of concentrated sulfuric acid are added. The reaction mixture is refluxed for 3 hours at a temperature of 80°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions and purification steps are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:
Chemistry: It is used in the synthesis of fluorescent derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with muscarinic receptors, particularly the M2 subtype.
Medicine: It has potential therapeutic applications as a selective muscarinic receptor antagonist, which can be useful in treating conditions like bradycardia.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as the reduction of bradycardia. The compound shows high selectivity for the M2 muscarinic receptor subtype, making it a valuable tool in pharmacological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: This compound shares a similar core structure but lacks the 2,4-dimethyl substitution.
AF-DX 116:
Uniqueness
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for the M2 muscarinic receptor. This makes it particularly useful in research focused on selective receptor targeting and therapeutic applications.
Propriétés
Numéro CAS |
114368-13-7 |
|---|---|
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2,4-dimethyl-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C14H13N3O/c1-8-7-9(2)15-13-12(8)17-14(18)10-5-3-4-6-11(10)16-13/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
NEJSZRPFHKBQHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1NC(=O)C3=CC=CC=C3N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



